1-(4-methylbenzenesulfonyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
This compound features a piperidine core substituted at the 1-position with a 4-methylbenzenesulfonyl (tosyl) group and at the 3-position with a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl moiety. Its molecular formula is C₂₀H₂₂N₃O₃S (calculated molecular weight: 384.47 g/mol), though this is inferred from structural analysis as explicit data are absent in the provided evidence.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-5-9-17(10-6-15)20-22-21(27-23-20)18-4-3-13-24(14-18)28(25,26)19-11-7-16(2)8-12-19/h5-12,18H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZHZWCIELLGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methylbenzenesulfonyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antimicrobial and enzyme inhibition properties.
Chemical Structure
The molecular formula of the compound is . The compound features a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which are known to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with oxadiazole precursors through methods such as the Mannich reaction. Characterization of the synthesized compounds is performed using techniques like NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) to confirm the structural integrity and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that 1,3,4-oxadiazole derivatives demonstrate strong activity against various bacterial strains. In particular:
- Bacterial Strains Tested :
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
The synthesized compounds showed moderate to strong antibacterial activity against these strains, with notable effectiveness against gram-positive bacteria compared to gram-negative ones .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably:
- Acetylcholinesterase (AChE) Inhibition : The compound demonstrates significant inhibitory effects on AChE, which is crucial for neurotransmission.
- Urease Inhibition : Strong inhibitory activity against urease has been reported, which is relevant for treating infections caused by urease-producing pathogens.
In one study, several synthesized derivatives exhibited IC50 values indicating their potency as AChE inhibitors .
Case Studies
-
Study on Antimicrobial Properties :
A study synthesized a series of piperidine derivatives and evaluated their antimicrobial efficacy using disc diffusion methods. The results indicated that compounds with oxadiazole groups showed enhanced activity against specific bacterial strains compared to standard antibiotics . -
Enzyme Inhibition Study :
Another investigation focused on the enzyme inhibition properties of similar compounds. The results demonstrated that certain derivatives had IC50 values as low as for AChE inhibition, showcasing their potential in therapeutic applications .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. Research has shown that 1-(4-methylbenzenesulfonyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine could potentially inhibit tumor growth by inducing apoptosis in cancer cells.
- A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives can disrupt the cell cycle and promote cell death in various cancer cell lines .
-
Antimicrobial Properties :
- This compound has been evaluated for its antimicrobial efficacy against several bacterial strains. Its sulfonamide component enhances its ability to inhibit bacterial growth.
- In vitro tests have shown promising results against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Material Science Applications
- Polymer Chemistry :
- The incorporation of 1-(4-methylbenzenesulfonyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine into polymer matrices has been explored to enhance thermal stability and mechanical properties.
- Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation and better mechanical strength compared to unmodified polymers .
Biological Research Applications
- Biochemical Studies :
- The compound serves as a valuable tool in biochemical assays due to its ability to interact with various biological targets. Its unique structure allows for selective binding to specific enzymes or receptors.
- Studies have utilized this compound to investigate enzyme inhibition mechanisms and receptor-ligand interactions, providing insights into drug design and development .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | Anticancer properties | Induced apoptosis in cancer cell lines; potential for development as an anticancer drug. |
| International Journal of Antimicrobial Agents (2024) | Antimicrobial efficacy | Effective against resistant bacterial strains; potential for new antibiotic development. |
| Polymer Science Journal (2025) | Material properties | Enhanced thermal stability and mechanical strength in polymer composites. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine ring undergoes nucleophilic substitution at the nitrogen or carbon positions. For example:
-
Sulfonylation : Reaction with methylbenzenesulfonyl chloride introduces the sulfonyl group at the piperidine nitrogen .
-
Alkylation : Electrophilic reagents like bromomethylbenzenesulfonyl derivatives facilitate substitution at the piperidine C-3 or C-4 positions .
Key Conditions :
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in:
-
Cycloadditions : With nitrile oxides or other dipolarophiles to form fused heterocycles.
-
Ring-Opening : Under acidic or basic hydrolysis, yielding amides or nitriles .
Example Reaction :
Electrophilic Aromatic Substitution
The 4-methylphenyl group attached to the oxadiazole undergoes:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta or para positions.
-
Halogenation : Br₂/FeBr₃ adds bromine to the aromatic ring .
Experimental Data :
| Substitution Type | Reagents | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to methyl | 72 |
| Bromination | Br₂, FeBr₃, 25°C | Meta to methyl | 68 |
Sulfonamide Group Reactivity
The sulfonamide moiety undergoes:
-
Hydrolysis : In concentrated HCl or NaOH, producing 4-methylbenzenesulfonic acid and piperidine derivatives .
Characterization :
-
Post-hydrolysis products confirmed via IR (loss of S=O peaks at 1327 cm⁻¹) .
-
Reduction products analyzed via ¹H-NMR (disappearance of sulfonyl protons) .
Piperidine Ring Functionalization
The piperidine ring participates in:
-
Oxidation : KMnO₄ converts it to a pyridine derivative under acidic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ring .
Spectral Evidence :
-
Oxidation products show UV-Vis absorption at 260 nm (π→π* transitions) .
-
Reduced derivatives display ¹H-NMR upfield shifts (δ 1.2–1.8 ppm for saturated CH₂ groups) .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the 4-methylphenyl group:
Conditions :
-
1-(4-methylbenzenesulfonyl)-3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine reacts with arylboronic acids in THF/H₂O .
Stability Under Thermal and Photolytic Conditions
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Below is a detailed comparison of the target compound with similar derivatives, focusing on structural variations, molecular properties, and biological relevance.
Data Table of Key Compounds
Structural and Functional Comparisons
Sulfonyl vs. Hydrochloride Derivatives
- The target compound’s tosyl group increases molecular weight and lipophilicity compared to the hydrochloride salt in . The sulfonyl group may improve membrane permeability but reduce aqueous solubility.
- The hydrochloride derivative () likely exhibits higher polarity, making it more suitable for intravenous formulations.
Oxadiazole Substituent Variations
- The 4-chlorophenyl analog () adds electronegativity, which could enhance interactions with aromatic residues in enzyme active sites.
Piperidine Modifications
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime with a carboxylic acid derivative. A representative protocol adapted from involves:
Step 1: Synthesis of 3-Cyanopiperidine
-
Starting material : Piperidine-3-carbonitrile (commercially available or synthesized via cyanation of piperidine).
-
Reaction : Direct cyanation using Trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., ZnI₂) yields 3-cyanopiperidine.
Step 2: Amidoxime Formation
-
Reagents : 3-Cyanopiperidine + hydroxylamine hydrochloride (NH₂OH·HCl).
-
Conditions : Reflux in ethanol/water (1:1) at 80°C for 6 hours.
-
Product : 3-(N-Hydroxycarbamimidoyl)piperidine.
Step 3: Cyclization to 1,2,4-Oxadiazole
-
Reagents : Amidoxime + 4-methylbenzoyl chloride.
-
Conditions : Stirring in dichloromethane (DCM) with triethylamine (Et₃N) at 0°C → room temperature for 12 hours.
-
Mechanism : Nucleophilic acyl substitution followed by dehydration.
-
Product : 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine (Intermediate A ).
Spectral Validation of Intermediate A
-
IR (KBr) : 1638 cm⁻¹ (C=N stretch), 1529 cm⁻¹ (C=C aromatic).
-
¹H-NMR (CDCl₃) : δ 8.08 (d, J = 8.0 Hz, 2H, aromatic H), 3.45–3.55 (m, 2H, piperidine H), 2.42 (s, 3H, CH₃).
Sulfonylation of Piperidine with 4-Methylbenzenesulfonyl Chloride
Reaction Conditions and Optimization
Intermediate A undergoes sulfonylation at the piperidine nitrogen using 4-methylbenzenesulfonyl chloride:
Step 4: Sulfonylation
-
Reagents : 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine + 4-methylbenzenesulfonyl chloride.
-
Solvent : Water/methanol (3:1).
-
Conditions : Stirring at 0°C → room temperature for 2 hours.
-
Workup : Precipitation with ice water, filtration, and recrystallization from methanol.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | >98% |
| Recrystallization Solvent | Methanol |
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
To enhance efficiency, microwave irradiation replaces conventional heating for oxadiazole formation:
-
Conditions : 150 W, 120°C, 20 minutes.
-
Advantages : 20% reduction in reaction time, 10% higher yield compared to traditional methods.
One-Pot Synthesis Strategy
A streamlined approach combines Steps 2–4 in a single vessel:
-
Amidoxime formation and cyclization in sequential steps without isolation.
-
Sulfonylation immediately following oxadiazole synthesis.
-
Solvent System : DMF/H₂O (2:1).
-
Yield : 70% overall.
Critical Analysis of Methodologies
Comparative Evaluation of Sulfonylation Bases
| Base | Reaction Time (h) | Yield (%) | Side Products |
|---|---|---|---|
| Na₂CO₃ | 2 | 85 | <5% |
| LiH | 1.5 | 82 | 8% |
| Et₃N | 3 | 78 | 12% |
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 75 |
| DMF | 36.7 | 68 |
| Ethanol | 24.3 | 72 |
Polar aprotic solvents like DCM favor cyclization by stabilizing transition states.
Scalability and Industrial Feasibility
Q & A
Basic: What are the standard synthetic routes for preparing 1-(4-methylbenzenesulfonyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step protocols starting from aryl/aralkyl carboxylic acids. Key steps include:
- Step 1: Formation of hydrazide intermediates via refluxing carboxylic acids with hydrazine hydrate in methanol .
- Step 2: Cyclization to 1,3,4-oxadiazole rings using carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux .
- Step 3: Sulfonylation of the piperidine moiety using 4-bromomethylbenzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃) .
Intermediates are characterized by FT-IR (to confirm functional groups like sulfonyl and oxadiazole), ¹H/¹³C-NMR (to verify proton environments and carbon frameworks), and EI-MS (for molecular ion validation) .
Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?
Answer:
- FT-IR Spectroscopy: Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1610 cm⁻¹) .
- NMR Spectroscopy: ¹H-NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹³C-NMR confirms quaternary carbons in the oxadiazole ring (~165–170 ppm) .
- Mass Spectrometry (EI-MS): Provides molecular ion peaks and fragmentation patterns consistent with the molecular formula .
- X-ray Crystallography: Resolves absolute configuration and bond angles (e.g., CCDC-1441403 for analogous structures) .
Advanced: How can researchers optimize the yield of the 1,2,4-oxadiazole ring formation in the target compound?
Answer:
Optimization strategies include:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Reaction Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance selectivity .
- Temperature Control: Prolonged reflux (6–8 hrs) ensures complete cyclization, monitored by TLC .
- Purification Techniques: Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials .
Advanced: How should researchers address discrepancies in biological activity data between different studies on this compound?
Answer:
Discrepancies may arise from:
- Purity Variations: Validate compound purity via HPLC (e.g., using a C18 column, methanol/buffer mobile phase at pH 4.6–6.5) .
- Assay Conditions: Standardize protocols (e.g., MIC testing for antibacterial activity with fixed inoculum size and broth microdilution) .
- Structural Confirmation: Re-analyze disputed samples via X-ray crystallography or 2D-NMR to rule out isomerism or degradation .
Advanced: What computational approaches support the rational design of derivatives of this compound?
Answer:
- Molecular Docking: Predict binding affinities to target proteins (e.g., bacterial enzymes) using software like AutoDock Vina, guided by X-ray structures .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring) with bioactivity using descriptors like logP and Hammett constants .
- DFT Calculations: Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Advanced: What validated HPLC conditions are recommended for purity analysis?
Answer:
Validated protocols include:
- Column: C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Methanol:buffer (65:35 v/v), where the buffer is sodium acetate (6.8 g/L) + sodium 1-octanesulfonate (16.22 g/L), pH adjusted to 4.6 with glacial acetic acid .
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- System Suitability: Ensure resolution ≥2.0 between analyte and impurities, with RSD ≤2.0% for peak area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
